molecular formula C7H9ClN2O3 B6261693 6-amino-4-methoxypyridine-2-carboxylic acid hydrochloride CAS No. 2172449-92-0

6-amino-4-methoxypyridine-2-carboxylic acid hydrochloride

Cat. No. B6261693
CAS RN: 2172449-92-0
M. Wt: 204.6
InChI Key:
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Description

6-Amino-4-methoxypyridine-2-carboxylic acid hydrochloride (6-AMPC) is an organic compound used in various scientific research applications. It is an important building block for the synthesis of several organic compounds, and has been used in a variety of biochemical and physiological studies.

Scientific Research Applications

6-amino-4-methoxypyridine-2-carboxylic acid hydrochloride has been used in a variety of scientific research applications. It has been used in the synthesis of organic compounds such as pyridine derivatives, amines, and heterocyclic compounds. It has also been used in the synthesis of drugs such as anti-cancer agents, antibiotics, and anti-inflammatory agents. In addition, 6-amino-4-methoxypyridine-2-carboxylic acid hydrochloride has been used in the study of enzyme kinetics, enzyme inhibition, and enzyme-catalyzed reactions.

Mechanism of Action

The mechanism of action of 6-amino-4-methoxypyridine-2-carboxylic acid hydrochloride is not fully understood. However, it is believed to be involved in the regulation of various biochemical and physiological processes. It is thought to act as an inhibitor of certain enzymes, and is also believed to interact with certain proteins. In addition, it is believed to interact with certain receptors, and to be involved in signal transduction pathways.
Biochemical and Physiological Effects
6-amino-4-methoxypyridine-2-carboxylic acid hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, and to interact with certain proteins. In addition, it has been shown to interact with certain receptors, and to be involved in signal transduction pathways. It has also been shown to have antioxidant, anti-inflammatory, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 6-amino-4-methoxypyridine-2-carboxylic acid hydrochloride in lab experiments is its high solubility in water, which makes it easy to work with. In addition, it is relatively inexpensive, and has a wide range of applications. However, there are some limitations to using 6-amino-4-methoxypyridine-2-carboxylic acid hydrochloride in lab experiments. It is relatively unstable, and can decompose if not handled properly. In addition, it can be toxic and can cause skin irritation.

Future Directions

There are several potential future directions for 6-amino-4-methoxypyridine-2-carboxylic acid hydrochloride research. One potential direction is to further explore its biochemical and physiological effects. This could include further research into its interactions with certain proteins and receptors, and the mechanisms by which it modulates signal transduction pathways. In addition, further research could be done into its potential therapeutic applications, such as its anti-inflammatory, anti-cancer, and antioxidant properties. Finally, further research could be done into its potential applications in drug synthesis, as well as its potential applications in the synthesis of other organic compounds.

Synthesis Methods

6-amino-4-methoxypyridine-2-carboxylic acid hydrochloride can be synthesized using a variety of methods. The most common method is the conversion of 6-amino-4-methoxypyridine-2-carboxylic acid (6-amino-4-methoxypyridine-2-carboxylic acid hydrochlorideA) to 6-amino-4-methoxypyridine-2-carboxylic acid hydrochloride via hydrochlorination. This reaction involves the use of hydrochloric acid, which is reacted with 6-amino-4-methoxypyridine-2-carboxylic acid hydrochlorideA to form 6-amino-4-methoxypyridine-2-carboxylic acid hydrochloride and water. Other synthesis methods include the use of palladium-catalyzed cross-coupling reactions, and the use of aqueous sodium hydroxide with 6-amino-4-methoxypyridine-2-carboxylic acid hydrochlorideA.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-amino-4-methoxypyridine-2-carboxylic acid hydrochloride involves the conversion of 4-methoxypyridine-2-carboxylic acid to the desired product through a series of chemical reactions.", "Starting Materials": [ "4-methoxypyridine-2-carboxylic acid", "Hydrogen chloride gas", "Sodium hydroxide", "Sodium nitrite", "Ammonium chloride", "Sodium sulfite", "Sodium carbonate", "Sodium bicarbonate", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 4-methoxypyridine-2-carboxylic acid in ethanol and add hydrogen chloride gas to form 4-methoxypyridine-2-carboxylic acid hydrochloride.", "Step 2: Add sodium hydroxide to the reaction mixture to neutralize excess hydrogen chloride gas.", "Step 3: Dissolve the resulting product in water and add sodium nitrite to form the diazonium salt.", "Step 4: Add ammonium chloride and sodium sulfite to the reaction mixture to reduce the diazonium salt to the corresponding amine.", "Step 5: Add sodium carbonate to the reaction mixture to adjust the pH to basic conditions.", "Step 6: Add sodium bicarbonate to the reaction mixture to neutralize excess acid.", "Step 7: Isolate the product by filtration and wash with water.", "Step 8: Dry the product under vacuum to obtain 6-amino-4-methoxypyridine-2-carboxylic acid hydrochloride." ] }

CAS RN

2172449-92-0

Product Name

6-amino-4-methoxypyridine-2-carboxylic acid hydrochloride

Molecular Formula

C7H9ClN2O3

Molecular Weight

204.6

Purity

95

Origin of Product

United States

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